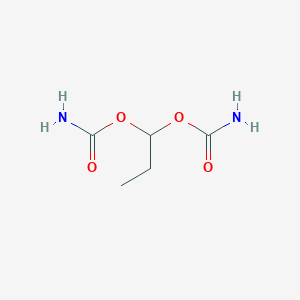
1-Carbamoyloxypropyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbamoyloxypropyl carbamate is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their role in medicinal chemistry, agriculture, and industrial applications. This compound is particularly notable for its stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Carbamoyloxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of carbonylimidazolide with a nucleophile in water, which provides a general method for preparing urea, carbamates, and thiocarbamates without requiring an inert atmosphere . Another method involves the use of carbon dioxide and amines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive, which allows for the continuous preparation of carbamates .
Industrial Production Methods: Industrial production of carbamates often relies on the reaction of alkyl isocyanates with alcohols. This method is preferred due to its efficiency and the high purity of the resulting products . due to the toxicity of isocyanates, alternative methods such as the use of alkyl chloroformates with amines are also employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Carbamoyloxypropyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carbamate into other functional groups.
Reduction: Reduction reactions can convert the carbamate back to its corresponding amine and alcohol.
Substitution: Substitution reactions often involve the replacement of the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often utilize reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include amines, alcohols, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Carbamoyloxypropyl carbamate has a wide range of applications in scientific research:
Biology: In biological research, carbamates are employed to study enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of 1-carbamoyloxypropyl carbamate involves its interaction with specific molecular targets and pathways. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, modulating biological properties and improving stability and pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Methyl Carbamate: Used as a carbamoyl donor in transcarbamoylation reactions.
Phenyl Carbamate: Employed in the synthesis of primary and secondary carbamates.
N-Substituted Carbamoyl Chlorides: Utilized in the synthesis of substituted O-aryl carbamates.
Uniqueness: 1-Carbamoyloxypropyl carbamate is unique due to its specific structural features that allow for versatile applications in various fields. Its stability and ability to form hydrogen bonds make it particularly valuable in medicinal chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
6341-66-8 |
|---|---|
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
1-carbamoyloxypropyl carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-2-3(10-4(6)8)11-5(7)9/h3H,2H2,1H3,(H2,6,8)(H2,7,9) |
InChI-Schlüssel |
MWTNQELRTIADRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(OC(=O)N)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


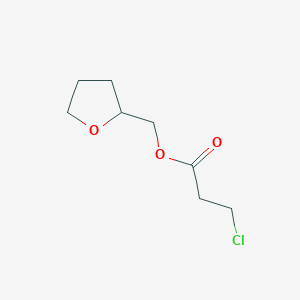
![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)
![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
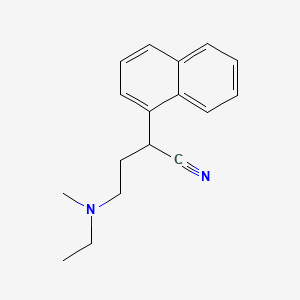
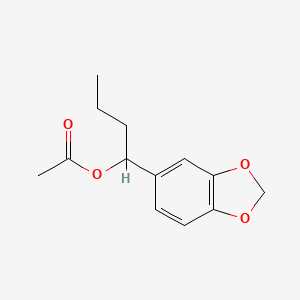
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

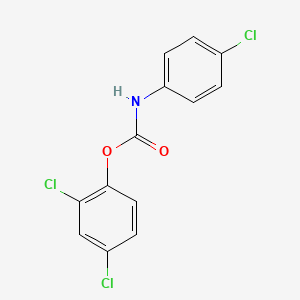
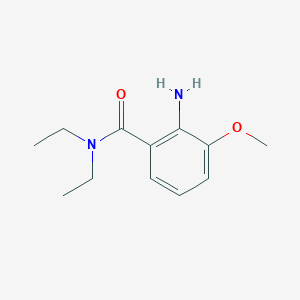
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
